N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chloro group at position 6 and a methyl group at position 2. The isoxazole-5-carboxamide moiety is linked to the thiazole ring via an amide bond.
Synthetic routes for analogous compounds (e.g., substituted thiazole carboxamides) typically involve coupling reactions between activated carboxylates and amines, as seen in the preparation of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives . Safety protocols for handling the compound emphasize avoiding heat sources and ensuring proper storage to prevent degradation or hazards .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-4-7(13)5-9-10(6)15-12(19-9)16-11(17)8-2-3-14-18-8/h2-5H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECTERWIJWWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed on the benzothiazole ring to introduce the 6-chloro and 4-methyl substituents.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester.
Coupling Reaction: The final step involves coupling the benzothiazole and isoxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Antitubercular Activity
One of the prominent applications of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is its antitubercular properties. Research indicates that derivatives of isoxazole and thiazole compounds have shown efficacy against Mycobacterium tuberculosis, particularly multidrug-resistant strains. The structure-activity relationship studies suggest that modifications to the thiazole and isoxazole moieties can enhance their inhibitory activity against both replicating and non-replicating forms of the bacteria .
Case Study: Structure-Activity Relationship
A study highlighted the effectiveness of various substituted thiazole-isoxazole derivatives in inhibiting M. tuberculosis. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard treatments, indicating their potential as new therapeutic agents against tuberculosis .
Gastrointestinal Prokinetic Activity
Another area of application for this compound involves its role as a gastrointestinal prokinetic agent. Compounds structurally related to this compound have been identified as selective agonists for transient receptor potential cation channels, which are involved in gastrointestinal motility . The ability to enhance gastrointestinal motility can be crucial for treating conditions such as gastroparesis.
Research Findings
In vivo studies demonstrated that certain derivatives showed promising results in enhancing intestinal motility in rodent models, suggesting a mechanism that could be leveraged for therapeutic applications in humans .
Cancer Treatment Potential
The compound also shows promise in cancer treatment, particularly through mechanisms involving modulation of specific biological pathways associated with tumor growth and metastasis. Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: Anticancer Activity
A study on related benzothiazole derivatives revealed their ability to inhibit cancer cell lines effectively, suggesting that this compound could exhibit similar anticancer properties due to structural similarities. The mechanisms involved include targeting signaling pathways critical for cancer cell survival and proliferation .
Mechanistic Insights and Future Directions
The mechanistic understanding of how this compound interacts with biological targets is still evolving. Ongoing research aims to elucidate these mechanisms further, which could lead to optimized compounds with enhanced efficacy and reduced side effects.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s unique features include the 6-chloro-4-methylbenzo[d]thiazole scaffold and isoxazole-5-carboxamide linkage. Key comparisons with similar compounds are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact : The chloro and methyl groups on the benzo[d]thiazole ring may enhance metabolic stability or target binding compared to pyridinyl () or methoxy-substituted analogs ().
- Heterocyclic Linkages : Isoxazole carboxamide (target compound) vs. pyrimidine () or acrylamide () groups influence electronic properties and hydrogen-bonding capacity, affecting target selectivity.
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of isoxazole derivatives, which are known for various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the benzo[d]thiazole moiety enhances its biological profile due to its established pharmacological effects.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. For instance, benzo[d]thiazole derivatives have been shown to act as modulators of transient receptor potential (TRP) channels, which play critical roles in sensory perception and pain signaling.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial activity against various strains of bacteria and fungi. A study highlighted that related thiazole derivatives exhibited significant activity against Mycobacterium tuberculosis , suggesting that modifications in the structure could yield compounds with enhanced efficacy against resistant strains .
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | M. tuberculosis | 0.5 - 1.0 | High |
| Similar thiazole derivatives | C. albicans | 3.92 - 4.01 | Moderate |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies show that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and isoxazole rings can significantly alter potency and selectivity against target pathogens.
Key Findings in SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances activity against bacterial strains.
- Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability, facilitating better cellular uptake.
- Functional Group Variations : Altering functional groups can lead to variations in inhibitory potency against specific targets like FtsZ in bacteria, which is crucial for cell division .
Case Studies
- Antitubercular Activity : A series of substituted thiazoles were tested for their ability to inhibit M. tuberculosis growth, revealing that certain modifications led to improved efficacy against drug-resistant strains .
- Antifungal Studies : In vitro assays demonstrated that related compounds exhibited significant antifungal activity against C. albicans and Aspergillus species, with MIC values indicating substantial effectiveness compared to standard antifungal agents .
- In Vivo Efficacy : Preliminary animal studies indicated that compounds similar to this compound showed promising results in reducing tumor sizes in xenograft models, warranting further investigation into their therapeutic potential .
Q & A
Q. Basic Research Focus
- Enzyme Assays : Use recombinant kinases (e.g., CDK7) in ATP-binding assays with fluorescence polarization or radiometric detection .
- Cellular Apoptosis : Screen for apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays, referencing protocols for thiazole derivatives .
Advanced Consideration
To resolve contradictory activity data across assays:
- Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
How can researchers address discrepancies in biological activity data across different assay systems?
Q. Basic Research Focus
Q. Advanced Consideration
- Metabolic Stability : Test liver microsome stability (e.g., human/rat) to identify rapid degradation as a confounding factor .
- Data Normalization : Apply Z-score or B-score normalization to correct for plate-to-plate variability in high-throughput screens .
What computational approaches are suitable for predicting the compound’s binding affinity with CDK7 or related kinases?
Q. Basic Research Focus
Q. Advanced Consideration
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability and calculate binding free energies (MM-PBSA/GBSA) .
- QSAR Models : Train models on thiazole-carboxamide analogs to predict inhibitory constants (Ki) .
How can the compound’s stability under physiological conditions be evaluated?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
